

ATTO 590 Maleimide: A Technical Guide to Spectroscopic Properties and Bioconjugation

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Compound of Interest

Compound Name: ATTO 590 maleimide

Cat. No.: B15138530

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For Researchers, Scientists, and Drug Development Professionals

ATTO 590 maleimide is a high-performance fluorescent probe belonging to the rhodamine class of dyes.^{[1][2]} It is engineered for exceptional thermal and photostability, a strong molar absorption, and a high fluorescence quantum yield, making it an ideal candidate for advanced fluorescence-based applications.^{[1][2][3]} This dye is particularly well-suited for single-molecule detection, high-resolution microscopy techniques such as STED, PALM, and dSTORM, as well as flow cytometry and fluorescence in-situ hybridization (FISH).^{[1][4]} The maleimide functional group enables the specific covalent labeling of biomolecules at free thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins.^{[2][5]}

Core Spectroscopic and Physical Properties

The optical and physical characteristics of ATTO 590 are critical for designing and interpreting fluorescence experiments. The dye exhibits strong absorption in the orange-red region of the spectrum and emits in the red region.^{[6][7]}

Property	Value	Unit
Absorption Maximum (λ_{abs})	593 - 594	nm
Emission Maximum (λ_{em})	622 - 624	nm
Molar Extinction Coefficient (ϵ_{max})	120,000	M-1cm-1
Fluorescence Quantum Yield (η_{fl})	80	%
Fluorescence Lifetime (τ_{fl})	3.7	ns
Correction Factor (CF260)	0.39	-
Correction Factor (CF280)	0.43	-
Molecular Weight (Maleimide)	813.30	g/mol

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol: Protein Labeling with ATTO 590 Maleimide

This section provides a detailed methodology for the covalent labeling of proteins via thiol-maleimide chemistry. The reaction involves the Michael addition of a protein's sulfhydryl group to the maleimide moiety of the dye, forming a stable thioether bond.[\[10\]](#)

Preparation of Reagents

- Protein Solution:
 - Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.0-7.5.[\[2\]](#) Suitable buffers include PBS, HEPES, or MOPS.[\[2\]](#)[\[11\]](#) Buffers containing primary amines like Tris are not recommended.[\[12\]](#)
 - The optimal protein concentration is typically 2-10 mg/mL.[\[11\]](#)[\[12\]](#) Lower concentrations can reduce labeling efficiency.[\[11\]](#)

- Degas the buffer before use to minimize the oxidation of free thiols.[5]
- (Optional) Reduction of Disulfide Bonds:
 - To increase the number of available thiol groups, disulfide bonds within the protein can be reduced.
 - Add a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[2][13] Incubate for approximately 30 minutes at room temperature.[13]
 - Critical: If using DTT (dithiothreitol) as the reducing agent, it must be completely removed (e.g., by dialysis or spin filtration) before adding the maleimide dye, as it will compete for the dye.[2][11] TCEP does not require removal.[14]
- **ATTO 590 Maleimide** Stock Solution:
 - Allow the vial of **ATTO 590 maleimide** to equilibrate to room temperature before opening.[13]
 - Prepare a 10-20 mM stock solution by dissolving the dye in anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][15]
 - This solution should be prepared immediately before use, as the maleimide group can hydrolyze in the presence of moisture, rendering it non-reactive.[4][15]

Labeling Reaction

- Add a 10- to 20-fold molar excess of the **ATTO 590 maleimide** stock solution to the stirred protein solution.[2][13]
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2][13] The reaction vessel should be protected from light to prevent photobleaching of the dye.[2][12]
- (Optional) Stopping the Reaction: To quench any unreacted maleimide, a low-molecular-weight thiol such as glutathione or mercaptoethanol can be added to the mixture after the primary incubation period.[14]

Purification of the Conjugate

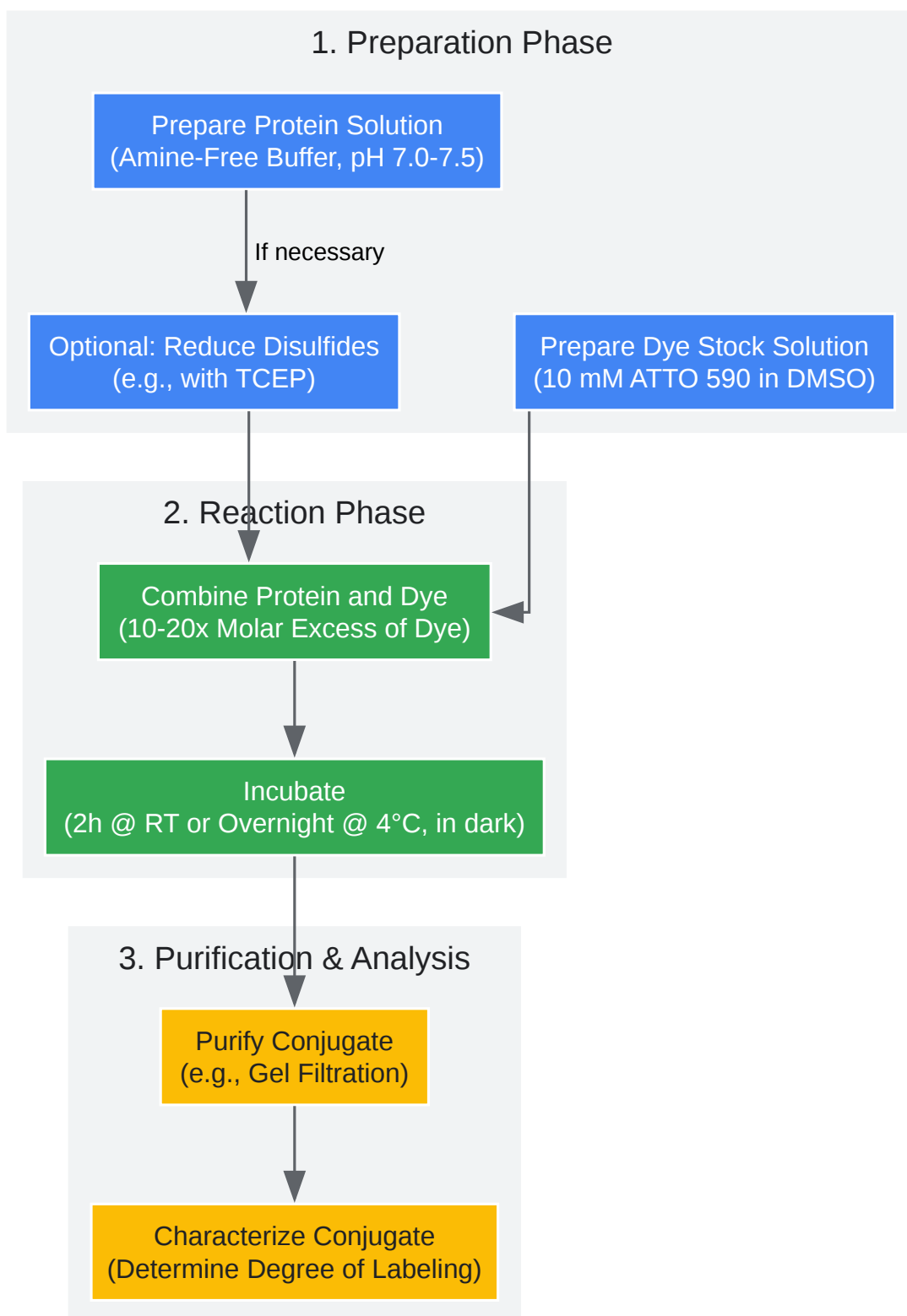
- It is essential to remove unreacted dye from the labeled protein conjugate.[\[10\]](#)[\[15\]](#)
- The most common method is gel filtration chromatography using a column packed with a resin like Sephadex G-25.[\[12\]](#)[\[15\]](#)
- Equilibrate the column with your buffer of choice (e.g., PBS).[\[15\]](#)
- Apply the reaction mixture to the column. The larger, labeled protein will elute first, while the smaller, free dye molecules are retained and elute later.
- Alternative purification methods include extensive dialysis or the use of spin concentrators with an appropriate molecular weight cutoff.[\[10\]](#)[\[12\]](#)

Characterization of the Conjugate

- Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules conjugated per protein molecule, is a critical parameter.[\[11\]](#) It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 593 nm (for ATTO 590).
- The contribution of the dye to the absorbance at 280 nm must be accounted for using the provided correction factor ($CF_{280} = 0.43$).[\[1\]](#)[\[11\]](#)

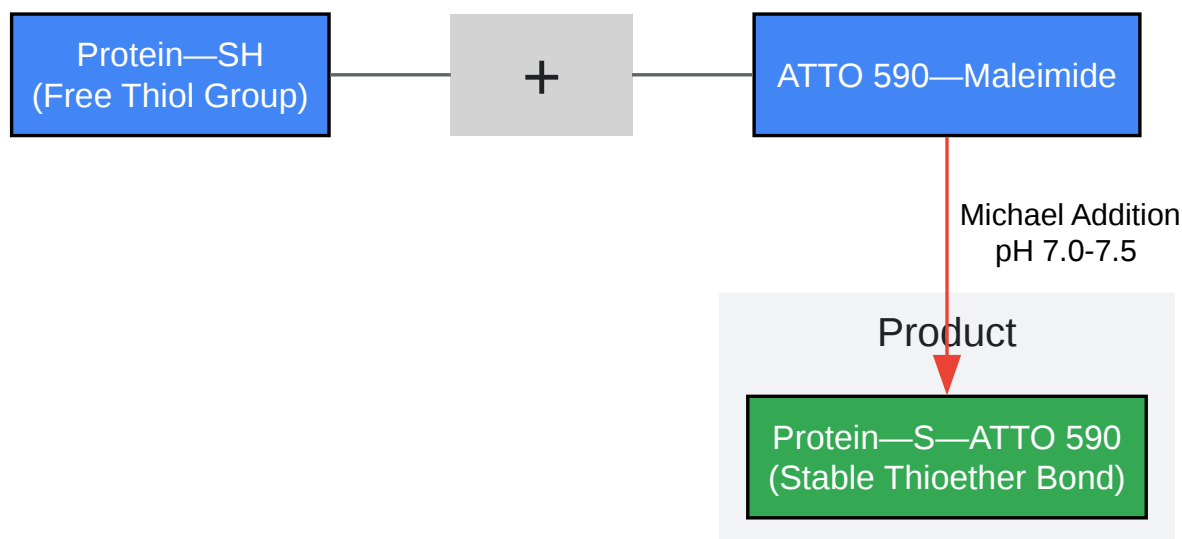
Visualized Workflows and Mechanisms

To clarify the experimental process and the underlying chemistry, the following diagrams illustrate the key workflows and reactions.



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Caption: Workflow for labeling proteins with **ATTO 590 maleimide**.



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Caption: Thiol-maleimide conjugation reaction mechanism.

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